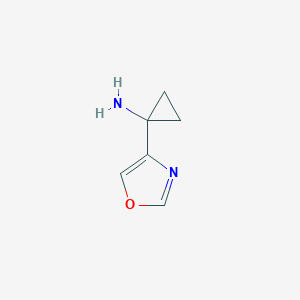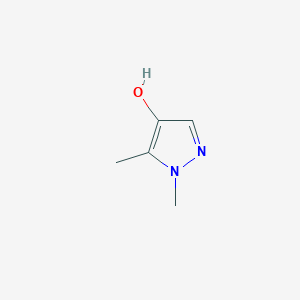![molecular formula C7H10N2 B7904703 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B7904703.png)
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine
Descripción general
Descripción
“4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine” is a chemical compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
The synthesis of “this compound” involves multiple steps . The process starts with triethylamine in dichloromethane, followed by trichlorophosphate in diethyl ether . The reaction then proceeds with N-chloro-succinimide and dibenzoyl peroxide in tetrachloromethane . The final step involves the use of piperidine in ethanol under reflux conditions .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H10N2 . It has a molecular weight of 122.17 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . The reactions start with triethylamine in dichloromethane, followed by trichlorophosphate in diethyl ether . The reaction then proceeds with N-chloro-succinimide and dibenzoyl peroxide in tetrachloromethane . The final step involves the use of piperidine in ethanol under reflux conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 400.1±45.0 °C (Predicted), a density of 1.177, and a pKa of 16.09±0.20 (Predicted) . It is also soluble in water .
Aplicaciones Científicas De Investigación
Synthesis and Analogues : Nechayev et al. (2013) described an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues, highlighting its use in chemical synthesis and potential for creating various derivatives (Nechayev et al., 2013).
Isoxazole Derivatives : Jones and Phipps (1974) reported on the rearrangement of isoxazolo[2,3-a]pyridinium salts into derivatives of pyrrolo[3,2-b]pyridin-2-one, indicating its relevance in organic chemistry and synthetic routes (Jones & Phipps, 1974).
Three-Component Synthesis : Vilches-Herrera et al. (2013) developed a novel and efficient synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, demonstrating the compound's versatility in multi-component chemical reactions (Vilches-Herrera et al., 2013).
Building Blocks for 7-Azaindoles : Figueroa‐Pérez et al. (2006) utilized 1H-pyrrolo[2,3-b]pyridine as a building block for synthesizing 4-substituted 7-azaindole derivatives, important for pharmaceutical applications (Figueroa‐Pérez et al., 2006).
Biological Activity : A study by Wójcicka and Redzicka (2021) provided an overview of the biological activity of Pyrrolo[3,4-c]pyridine derivatives, noting their potential in treating diseases of the nervous and immune systems, along with antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Synthesis of Fused Heterocycles : El-Nabi (2004) described the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, indicating its utility in creating complex heterocyclic structures (El-Nabi, 2004).
Condensation Reactions : Lichitsky et al. (2010) prepared 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through three-component condensation, showcasing its role in multifaceted chemical reactions (Lichitsky et al., 2010).
Synthesis and Biological Activity of Derivatives : Sangshetti et al. (2014) reviewed the chemical and biological aspects of 4,5,6,7-tetrahydrothieno pyridine derivatives, emphasizing its importance in drug development (Sangshetti et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8-9H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKMQDADJOVLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B7904627.png)


![5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B7904649.png)
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-amine](/img/structure/B7904659.png)
![Pyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B7904666.png)





![5H,6H,7H-Pyrrolo[2,3-B]pyrazine](/img/structure/B7904708.png)

![4-Azabicyclo[5.1.0]octane](/img/structure/B7904718.png)